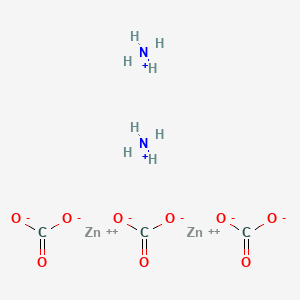![molecular formula C28H16N2S2 B12527848 3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 667938-15-0](/img/structure/B12527848.png)
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes two naphthalen-2-yl groups attached to a benzene ring via sulfanyl linkages, and two cyano groups at the 1 and 2 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 3,6-dibromobenzene-1,2-dicarbonitrile with naphthalen-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The naphthalen-2-yl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The sulfanyl and cyano groups may play a role in these interactions by forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(naphthalen-2-yl)benzene: Similar structure but with three naphthalen-2-yl groups attached to a benzene ring.
3,5-Di(naphthalen-2-yl)benzene-1,2-dicarbonitrile: Similar structure but with two naphthalen-2-yl groups and two cyano groups at different positions.
9-(3,5-Di(naphthalen-2-yl)phenyl)anthracene: Similar structure but with an anthracene core instead of a benzene ring.
Uniqueness
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to the presence of both sulfanyl and cyano groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials with specific functionalities.
Properties
CAS No. |
667938-15-0 |
|---|---|
Molecular Formula |
C28H16N2S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3,6-bis(naphthalen-2-ylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H16N2S2/c29-17-25-26(18-30)28(32-24-12-10-20-6-2-4-8-22(20)16-24)14-13-27(25)31-23-11-9-19-5-1-3-7-21(19)15-23/h1-16H |
InChI Key |
ZKNISMCJPMXNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=C(C(=C(C=C3)SC4=CC5=CC=CC=C5C=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



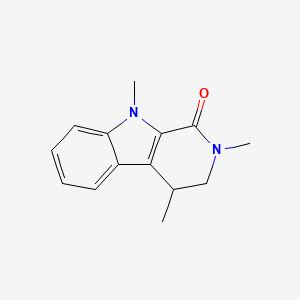
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

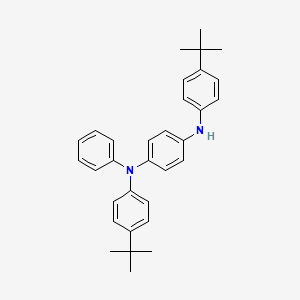
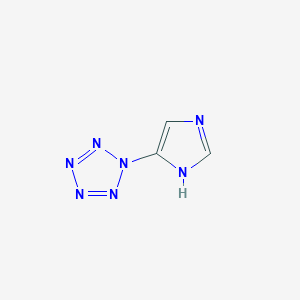
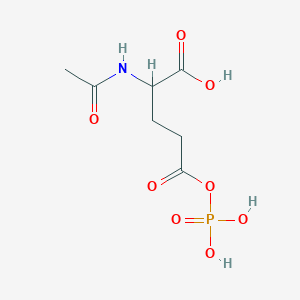
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
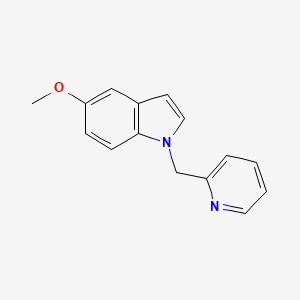
![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
